![molecular formula C19H23N3O2S B2832332 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide CAS No. 1105209-20-8](/img/structure/B2832332.png)
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide
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Overview
Description
The compound “2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides. The benzylthio and cyclohexylacetamide groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known structures of similar compounds. It likely has a planar pyrimidine ring with benzylthio and cyclohexylacetamide groups attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzylthio group might be susceptible to oxidation, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Potential as Dual Inhibitors
Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Research indicates that compounds with a similar structure to "2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclohexylacetamide" have been studied for their dual inhibitory action against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them valuable targets for anticancer drugs. A study by Gangjee et al. (2008) discusses the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual TS and DHFR inhibitors, showing potent inhibitory activities and suggesting the potential utility of these compounds as antitumor agents [Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008].
Structural Activity Relationship (SAR) Studies
Design and Synthesis for Antitumor Activity : Following the design and synthesis strategies for related compounds provides insights into enhancing their therapeutic efficacy. Another study by Gangjee et al. (2009) on designing, synthesizing, and evaluating classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual TS and DHFR inhibitors highlights the significance of structural modifications in improving antitumor activity. This research emphasizes the role of specific substituents in enhancing the inhibitory potency against targeted enzymes and tumor cells, indicating the potential for structurally similar compounds to serve as effective antitumor agents [Gangjee et al., 2009].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17(20-15-9-5-2-6-10-15)11-16-12-18(24)22-19(21-16)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,12,15H,2,5-6,9-11,13H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPZZXEVZNQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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